molecular formula C15H11N3S3 B295257 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B295257
M. Wt: 329.5 g/mol
InChI Key: GCKZUOGWTHZNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate certain neurotransmitter systems in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and modulate certain neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is its potential in various scientific research applications. It has shown promising results in preclinical studies and may have potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans. Further studies are needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to study its potential in combination with other therapeutic agents for the treatment of cancer and microbial infections. Additionally, further studies are needed to determine its safety and efficacy in humans, which may lead to its development as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine in the presence of a base, followed by oxidation with hydrogen peroxide. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H11N3S3

Molecular Weight

329.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H11N3S3/c1-8-9(2)19-13-12(8)14(17-7-16-13)21-15-18-10-5-3-4-6-11(10)20-15/h3-7H,1-2H3

InChI Key

GCKZUOGWTHZNIE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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